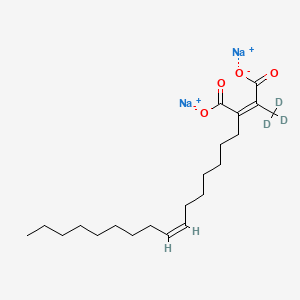

Chaetomellic acid B-d3 (disodium)

Description

BenchChem offers high-quality Chaetomellic acid B-d3 (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chaetomellic acid B-d3 (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H34Na2O4 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate |

InChI |

InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;; |

InChI Key |

FJQLDNIZWYJEEX-HSIFYRSESA-L |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Chaetomellic Acid B-d3 (Disodium): A Technical Guide for Preclinical Pharmacokinetics and Ras-Targeted Therapeutics

Executive Summary

The abnormal activation of Ras proteins is a hallmark of numerous human malignancies, making the post-translational modification pathways of Ras critical targets for oncological drug development. Chaetomellic acid B , an alkyl dicarboxylic acid naturally isolated from the fermentation of Chaetomella acutiseta, has emerged as a potent, highly specific inhibitor of Ras farnesyl-protein transferase (FPTase)[1].

This whitepaper provides an in-depth technical analysis of Chaetomellic acid B-d3 (disodium) . By examining its mechanism of action, the physicochemical advantages of its disodium salt formulation, and the analytical power of its deuterium (d3) labeling, this guide serves as a foundational resource for researchers designing self-validating pharmacokinetic workflows and Ras-targeted enzymatic assays.

Molecular Architecture & Isotopic Rationale

To utilize Chaetomellic acid B effectively in preclinical models, researchers must understand the specific modifications engineered into the B-d3 (disodium) variant:

-

The Disodium Salt Advantage: In its native free-acid form, Chaetomellic acid B exhibits poor aqueous solubility, often requiring high concentrations of DMSO for in vitro assays. The disodium salt formulation ensures rapid and complete dissociation in physiological buffers. This is critical in enzymatic assays to prevent drug aggregation and avoid DMSO-induced denaturation of target metalloenzymes.

-

Deuterium (d3) Labeling for Bioanalysis: The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium (typically a methyl-d3 group). This creates a chemically identical molecule with a +3 Da mass shift. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this isotopic variant serves as the ultimate internal standard (IS). It co-elutes perfectly with unlabeled Chaetomellic acid B, experiencing identical matrix effects and extraction recoveries, thereby allowing for absolute quantification.

Mechanism of Action: FTase Inhibition & Ras Blockade

Ras proteins are synthesized as biologically inactive cytosolic pro-proteins. To participate in signal transduction, they must be anchored to the inner leaflet of the plasma membrane. This anchoring is facilitated by a post-translational lipid modification known as prenylation.

The Farnesylation Pathway

Farnesyltransferase (FTase) is a zinc-dependent metalloenzyme that catalyzes the transfer of a 15-carbon farnesyl isoprenoid from2[2].

Competitive Inhibition by Chaetomellic Acid B

Chaetomellic acid B acts as a powerful FPP mimetic . Its alkyl dicarboxylic acid structure allows it to bind competitively to the FTase active site, effectively blocking FPP from entering. By occupying this pocket,3[3]. Consequently, Ras remains stranded in the cytosol, unable to activate downstream proliferation pathways such as MAPK/ERK and PI3K/AKT.

Figure 1: Mechanism of FTase inhibition by Chaetomellic Acid B and downstream Ras blockade.

Pharmacodynamic & Physicochemical Profile

To facilitate assay design, the core quantitative metrics of Chaetomellic acid B-d3 (disodium) are summarized below.

| Parameter | Value | Biological / Analytical Significance |

| Target Enzyme | Farnesyltransferase (FTase) | Prevents post-translational lipid anchoring of Ras proteins. |

| Inhibition Type | Competitive | Acts as a structural mimetic, competing directly with native FPP. |

| IC50 (In Vitro) | ~185 nM | 3[3]. |

| Molecular Weight | 399.49 g/mol | 1[1]. |

| Isotopic Shift | +3 Da (Methyl-d3) | Ideal mass shift for MRM differentiation in LC-MS/MS without retention time drift. |

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high trustworthiness and reproducibility in laboratory settings.

Protocol 1: In Vitro FTase Inhibition Assay

Objective: Determine the inhibitory potency (IC50) of test compounds against FTase using Chaetomellic acid B (disodium) as a positive control.

Causality & Design Choice: The inclusion of

Step-by-Step Workflow:

-

Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 5 mM

, 10 µM -

Enzyme Equilibration: Dilute recombinant human FTase in the assay buffer to a final concentration of 10 nM. Incubate at room temperature for 10 minutes.

-

Inhibitor Addition: Add Chaetomellic acid B (disodium) in a 10-point serial dilution (ranging from 10 µM down to 0.1 nM).

-

Reaction Initiation: Add 0.5 µM of a fluorescently labeled Ras peptide substrate (e.g., Dansyl-GCVLS) and 0.5 µM FPP to initiate the reaction.

-

Quantification: Measure fluorescence polarization (FP) or FRET continuously for 30 minutes at 30°C. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: LC-MS/MS Bioanalysis of Plasma Pharmacokinetics

Objective: Quantify unlabeled Chaetomellic acid B in biological matrices using Chaetomellic acid B-d3 as the internal standard.

Causality & Design Choice: The d3-isotope acts as an ideal internal standard because it co-elutes exactly with the unlabeled analyte, experiencing the exact same matrix-induced ion suppression. However, its +3 Da mass shift allows the triple quadrupole mass spectrometer to distinguish it perfectly during Multiple Reaction Monitoring (MRM), ensuring absolute quantification accuracy. Negative electrospray ionization (ESI-) is chosen due to the ready deprotonation of the dicarboxylic acid moieties.

Step-by-Step Workflow:

-

Sample Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Spike with 10 µL of Chaetomellic acid B-d3 (disodium) working solution (100 ng/mL) to act as the internal standard.

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) to precipitate plasma proteins and release bound drug. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Detection: Monitor via MS/MS in negative ESI mode. Track the specific MRM transitions for the unlabeled compound and the +3 shifted transitions for the d3-isotope.

Figure 2: LC-MS/MS bioanalytical workflow utilizing Chaetomellic Acid B-d3 as an internal standard.

Conclusion

Chaetomellic acid B-d3 (disodium) represents a highly refined tool for both mechanistic oncology research and advanced bioanalytical chemistry. By leveraging its competitive FPP-mimetic properties, researchers can effectively probe the dependencies of Ras-driven cancers. Furthermore, the strategic use of the disodium salt and deuterium labeling ensures that experimental data remains robust, soluble, and quantitatively absolute across complex biological matrices.

References

1.4. Title: Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors Source: Sciforum URL: [Link]

1.14. Title: Modulation of K-Ras Signaling by Natural Products: Current Medicinal Chemistry Source: Scribd / Current Medicinal Chemistry URL: [Link]

Sources

Technical Guide: Biological Activity and Analytical Application of Chaetomellic Acid B-d3

Executive Summary

Chaetomellic Acid B (CAB) is a potent, highly specific inhibitor of farnesyl-protein transferase (FPTase) , a critical enzyme in the post-translational modification of Ras oncoproteins.[1] Isolated from the coelomycete fungus Chaetomella acutiseta, it functions as a farnesyl pyrophosphate (FPP) mimic, competing with the natural substrate to prevent Ras membrane localization—a key step in oncogenic signaling.

Chaetomellic Acid B-d3 (CAB-d3) is the stable isotope-labeled isotopologue of this compound. While it retains the pharmacological profile of the parent molecule, its primary biological application is not therapeutic but analytical . It serves as the gold-standard Internal Standard (IS) for quantifying CAB in complex biological matrices (plasma, tumor lysate) using LC-MS/MS, enabling precise Pharmacokinetic (PK) and Pharmacodynamic (PD) profiling.

Part 1: Molecular Identity & Physicochemical Profile

Understanding the "d3" variant requires establishing the baseline properties of the parent compound.

| Feature | Chaetomellic Acid B (Parent) | Chaetomellic Acid B-d3 (Isotopologue) |

| CAS Number | 148796-52-5 | N/A (Research Grade Isotope) |

| Chemical Formula | C₂₁H₃₆O₄ | C₂₁H₃₃D₃O₄ |

| Molecular Weight | 352.51 g/mol | ~355.53 g/mol |

| Core Structure | Alkyl-substituted Maleic Acid | Deuterated Alkyl-substituted Maleic Acid |

| Primary Target | FPTase (IC₅₀ ≈ 185 nM) | FPTase (Bio-equivalent) |

| Primary Application | Ras Pathway Inhibition | LC-MS/MS Internal Standard |

Structural Significance

CAB consists of a maleic anhydride/acid core substituted with a long alkyl chain (tetradecyl-like). The dicarboxylic acid moiety mimics the pyrophosphate group of FPP, allowing it to dock into the FPTase active site. The d3 modification typically occurs on the methyl group or a stable position on the alkyl chain, providing a +3 Da mass shift without altering the retention time or ionization efficiency significantly.

Part 2: Mechanism of Action (Pharmacology)

The biological activity of Chaetomellic Acid B (and by extension, the d3 variant in a biological system) centers on the disruption of the Ras signaling cascade.

The Target: Farnesyl-Protein Transferase (FPTase)

Ras proteins (H-Ras, K-Ras, N-Ras) require farnesylation to attach to the inner cell membrane. Without this attachment, Ras cannot interact with downstream effectors (Raf/MEK/ERK) to drive cell proliferation.

-

Normal Physiology: FPTase transfers a farnesyl group from Farnesyl Pyrophosphate (FPP) to the C-terminal CAAX motif of Ras.

-

Inhibition by CAB: CAB acts as a competitive inhibitor with respect to FPP. Its dicarboxylic acid "head" chelates the Zn²⁺ ion within the FPTase active site (normally occupied by the FPP pyrophosphate), while its long hydrophobic "tail" occupies the lipid-binding groove.

Pathway Visualization

The following diagram illustrates the interruption of the Ras cycle by Chaetomellic Acid B.

Figure 1: Mechanism of Action. Chaetomellic Acid B competes with FPP for the FPTase active site, preventing Ras farnesylation.

Part 3: Analytical Application (The "d3" Role)

While the parent compound is the drug, Chaetomellic Acid B-d3 is the tool that validates the drug. In drug development, quantifying the inhibitor in plasma is critical.

Why Deuterium?

-

Co-Elution: CAB-d3 is chemically nearly identical to CAB. It elutes at the exact same retention time on a C18 column.

-

Matrix Correction: Because it co-elutes, any suppression or enhancement of the ionization signal caused by the biological matrix (e.g., plasma phospholipids) affects both the analyte and the d3-standard equally.

-

Mass Discrimination: The mass spectrometer distinguishes them by mass-to-charge ratio (m/z).

Workflow: Isotope Dilution Mass Spectrometry

The following workflow demonstrates how CAB-d3 is utilized to generate self-validating quantitative data.

Figure 2: Quantitative Workflow. CAB-d3 corrects for extraction efficiency and ionization variability.

Part 4: Experimental Protocols

Protocol A: FPTase Inhibition Assay (Biological Activity)

Purpose: To verify the potency (IC50) of Chaetomellic Acid B.

Reagents:

-

Recombinant human FPTase.

-

Biotin-lamin B peptide (Acceptor substrate).

-

[³H]-Farnesyl Pyrophosphate (Donor substrate).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.

-

Streptavidin-coated SPA (Scintillation Proximity Assay) beads.

Procedure:

-

Preparation: Dilute Chaetomellic Acid B (parent) in DMSO to generate a concentration curve (e.g., 1 nM to 10 µM).

-

Reaction Mix: In a 96-well plate, combine 10 µL inhibitor, 20 µL FPTase enzyme, and 20 µL substrate mix (Biotin-lamin B + [³H]-FPP).

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Note: DTT is crucial to maintain the reducing environment for the enzyme's cysteine residues.

-

-

Termination: Add Stop Solution containing EDTA (chelates Mg²⁺/Zn²⁺) and Streptavidin-SPA beads.

-

Detection: The biotinylated peptide binds to the beads. If farnesylated (radioactive), the isotope is brought close to the scintillant in the bead, emitting light.

-

Analysis: Measure CPM (Counts Per Minute). Calculate % Inhibition vs. Control.

Protocol B: LC-MS/MS Quantification (Analytical Activity)

Purpose: To quantify CAB in plasma using CAB-d3.

Instrument Parameters:

-

Ionization: Electrospray Ionization (ESI), Negative Mode (due to dicarboxylic acid groups).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

MRM Transitions (Theoretical):

-

Analyte (CAB): Precursor [M-H]⁻ 351.5 → Product Ion (Loss of CO₂/H₂O) ~307.5.

-

Internal Standard (CAB-d3): Precursor [M-H]⁻ 354.5 → Product Ion ~310.5.

Step-by-Step Method:

-

Spiking: Aliquot 50 µL of plasma. Add 10 µL of CAB-d3 working solution (e.g., 500 ng/mL).

-

Precipitation: Add 200 µL cold Acetonitrile to precipitate plasma proteins.

-

Vortex/Spin: Vortex 30s, Centrifuge at 10,000 x g for 10 min at 4°C.

-

Injection: Transfer supernatant to a vial. Inject 5 µL into LC-MS/MS.

-

Calculation: Plot the Area Ratio (Analyte/IS) against the calibration curve to determine concentration.

Part 5: Pharmacokinetics & Stability

When using CAB-d3, researchers must be aware of the Deuterium Isotope Effect .

-

Metabolic Stability: If the deuterium atoms are placed at a site of metabolic attack (e.g., hydroxylation site on the alkyl chain), the C-D bond is stronger than the C-H bond, potentially slowing metabolism (Kinetic Isotope Effect).

-

Recommendation: For pure quantification, ensure the d3 label is on a metabolically stable position (e.g., the methyl group on the maleic core) to ensure the IS behaves exactly like the analyte during extraction but does not suffer differential degradation.

References

-

Singh, S. B., et al. (1993). "Chaetomellic acids A and B, isolated from Chaetomella acutiseta, are specific inhibitors of farnesyl-protein transferase."[1][2][3] Applied Microbiology and Biotechnology.

-

Lingham, R. B., et al. (1993).[3] "Chaetomellic acids A and B: New inhibitors of ras farnesyl-protein transferase."[1] Journal of Antibiotics.

-

Gibbs, J. B., et al. (1994). "Farnesyltransferase inhibitors: Ras research yields a potential cancer therapeutic."[4] Cell.

-

Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

Sources

- 1. Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Chaetomellic Acid B and its Pathway of Farnesyltransferase Inhibition: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesyltransferase (FTase) represents a critical enzymatic checkpoint in cellular signaling, responsible for the post-translational lipidation of numerous proteins, most notably the Ras superfamily of small GTPases. The farnesylation of Ras is a prerequisite for its membrane localization and subsequent activation of oncogenic pathways.[1][2] Consequently, FTase has emerged as a strategic target for anticancer drug development.[3] Chaetomellic acid B, a natural product isolated from Chaetomella acutiseta, is a potent and specific inhibitor of FTase.[4] This guide provides a detailed examination of the molecular mechanism underpinning Chaetomellic acid B's inhibitory action, its downstream cellular consequences, and a comprehensive, field-proven protocol for assessing its inhibitory activity. We will delve into the causality behind its function as a farnesyl pyrophosphate mimic and explore the broader implications of FTase inhibition beyond the Ras-centric model.

The Central Role of Farnesyltransferase in Cellular Signaling

Protein prenylation is a vital post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid group is covalently attached to a cysteine residue within a C-terminal "CAAX" motif of a target protein.[5] This process is catalyzed by one of three enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), or geranylgeranyltransferase type II (GGTase-II).[6]

FTase catalyzes the transfer of a farnesyl group from farnesyl diphosphate (FPP) to the cysteine of the CAAX box.[1] This lipid anchor is indispensable for tethering proteins like Ras to the inner leaflet of the plasma membrane, a critical step for their participation in signal transduction cascades that control cell growth, differentiation, and survival.[2][3] In approximately 30% of human cancers, mutations in ras genes lead to a constitutively active Ras protein, which perpetually signals for uncontrolled cell proliferation.[1] Because this oncogenic activity is strictly dependent on farnesylation, inhibiting FTase presents a compelling therapeutic strategy to disrupt aberrant Ras signaling.[2][3]

Chaetomellic Acid B: A Natural Product FPP Mimetic

Discovered in fermentations of the coelomycete fungus Chaetomella acutiseta, Chaetomellic acids A and B were identified as potent, reversible, and highly specific inhibitors of FTase.[4][5] These alkyl dicarboxylic acids bear a structural resemblance to farnesyl diphosphate (FPP), the natural substrate of FTase.[4][7] This guide will focus on Chaetomellic acid B (CA-B).

The inhibitory power of these compounds is significant. While Chaetomellic acid A is more potent, CA-B also demonstrates strong inhibition of human FTase. Their specificity is a key feature; they show markedly weaker inhibition against the closely related enzyme GGTase-I, underscoring their selectivity for the farnesylation pathway.[6]

| Compound | Target Enzyme | IC50 Value |

| Chaetomellic acid A | Human FTase | 55 nM[7] |

| Bovine GGTase | 92 µM[6] | |

| Chaetomellic acid B | Human FTase | 185 nM[8] |

| Bovine GGTase | 54 µM[6] | |

| Table 1: Comparative inhibitory activities of Chaetomellic acids A and B, demonstrating their potency and selectivity for Farnesyltransferase (FTase) over Geranylgeranyltransferase (GGTase). |

Under typical bioassay conditions (pH 7.5), the anhydride form of chaetomellic acid readily hydrolyzes to its biologically active dicarboxylate form.[5][9]

The Molecular Mechanism of Inhibition

The inhibitory action of Chaetomellic acid B is rooted in its function as a competitive inhibitor that mimics the FPP substrate.[4][7] Its structure, featuring a long alkyl chain and a dicarboxylic acid head, allows it to occupy the FPP-binding pocket within the FTase enzyme, thereby preventing the natural substrate from binding and catalysis from occurring.

Molecular docking and dynamics simulations have provided high-resolution insights into this interaction.[8] These studies reveal that the dicarboxylate head of the molecule interacts with a positively charged pocket near the catalytic zinc ion, the same site that binds the diphosphate moiety of FPP.[5] Key amino acid residues within the beta subunit of FTase, such as Tyrosine (TyrB300, TyrB361), Arginine (ArgB202), and Histidine (HisB362), are crucial for stabilizing the inhibitor within the active site through a network of interactions.[8] The long alkyl tail occupies the hydrophobic channel that normally accommodates the farnesyl chain of FPP.[8][10]

This direct competition for the FPP binding site is the causal basis for its potent and reversible inhibition. By effectively blocking this site, Chaetomellic acid B prevents the farnesylation of Ras and other CAAX-containing proteins.

Figure 1: The Farnesyltransferase (FTase) signaling pathway and its competitive inhibition by Chaetomellic Acid B. Normally, FTase transfers a farnesyl group from FPP to pre-Ras, enabling its membrane localization and activation of pro-proliferative signaling. Chaetomellic Acid B structurally mimics FPP, blocking the active site of FTase and preventing Ras processing.

Downstream Cellular Consequences of FTase Inhibition

While the initial rationale for developing FTase inhibitors (FTIs) was to block oncogenic Ras, their cellular effects are more complex and pleiotropic.[11][12] The antitumor activity of FTIs is not strictly correlated with the ras mutation status of cancer cells, indicating that other farnesylated proteins are also critical targets.[13]

Key cellular effects include:

-

Impact on RhoB and the Cytoskeleton: One of the most significant non-Ras targets is the RhoB GTPase. When FTase is inhibited, RhoB is no longer farnesylated but can be alternatively prenylated (geranylgeranylated) by GGTase-I. This modified RhoB-GG has a distinct biological function from its farnesylated counterpart. The "gain-of-function" of geranylgeranylated RhoB has been shown to induce the expression of the cell cycle inhibitor p21WAF1 and mediate cell growth inhibition.[13] FTIs also cause profound changes to the actin cytoskeleton, leading to morphological reversion in transformed cells.[14][15]

-

Induction of Apoptosis and Cell Cycle Arrest: Numerous studies have demonstrated that FTIs can induce programmed cell death (apoptosis) and cause cell cycle arrest, often at the G1/S or G2/M transition points.[14] These effects contribute significantly to their antitumor properties.

-

Inhibition of Other Farnesylated Proteins: Other important proteins, such as nuclear lamins, are farnesylated. The inhibition of lamin A processing is the basis for the use of FTIs in treating Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disease caused by a permanently farnesylated mutant lamin A protein called progerin.[16][17]

Experimental Protocol: In Vitro FTase Activity and Inhibition Assay

This section provides a robust, non-radioactive protocol for measuring FTase activity and quantifying the inhibitory potential of compounds like Chaetomellic acid B. The protocol is a self-validating system, incorporating controls to ensure data integrity.

Principle: This fluorometric assay measures the transfer of a farnesyl group from FPP to a dansylated peptide substrate.[18][19] When the dansyl-peptide is farnesylated, its fluorescence properties change, allowing for a kinetic measurement of enzyme activity.

Materials:

-

Recombinant Human Farnesyltransferase (FTase)

-

Farnesyl Diphosphate (FPP)

-

Dansyl-GCVLS peptide substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂

-

TCEP (tris(2-carboxyethyl)phosphine)

-

Chaetomellic acid B or other test inhibitors

-

DMSO (for dissolving inhibitor)

-

Black, flat-bottom 96- or 384-well microplate

-

Fluorescence plate reader (λex/em = 340/550 nm)

Experimental Workflow:

Figure 2: A standardized workflow for determining the in vitro inhibitory activity of a compound against Farnesyltransferase (FTase).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature.

-

Prepare a stock solution of Chaetomellic acid B (e.g., 10 mM in DMSO). Create a serial dilution series in DMSO to achieve final desired assay concentrations. Causality: Serial dilution in DMSO ensures consistent solvent concentration across all wells, preventing artifacts.

-

Prepare a working solution of TCEP (e.g., 180 mM) in water. Causality: TCEP is a reducing agent that maintains the cysteine residue in the peptide substrate in its reduced, active state.

-

Prepare a master mix of substrates (FPP and Dansyl-peptide) in Assay Buffer.

-

-

Assay Setup (for a 50 µL final volume):

-

Add 25 µL of Assay Buffer to all wells.

-

Add 1 µL of inhibitor dilution (or DMSO for positive control) to the appropriate wells.

-

Add 12.5 µL of the substrate master mix to all wells.

-

Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 11.5 µL of diluted FTase enzyme to all wells except the "No Enzyme" blanks. Mix gently by tapping the plate. Causality: Initiating the reaction with the enzyme ensures a synchronized start time for all wells, which is critical for accurate kinetic measurements.

-

-

Measurement:

-

Immediately place the plate in the fluorescence reader.

-

Read the fluorescence intensity (λex/em = 340/550 nm) at time zero (T=0).

-

Incubate the plate at 37°C, protected from light.

-

Read the fluorescence again at a fixed time point (e.g., T=60 minutes) or kinetically over the 60-minute period.

-

-

Data Analysis and Validation:

-

Data Correction: Subtract the average fluorescence of the "No Enzyme" blank wells from all other wells. This corrects for background fluorescence from the substrates.

-

Calculate Percent Inhibition:

-

Activity = (Fluorescence_sample - Fluorescence_T=0)

-

% Inhibition = [1 - (Activity_inhibitor / Activity_positive_control)] * 100

-

-

Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

-

Trustworthiness Check: The positive control (DMSO only) should show a robust increase in fluorescence over time. The Z'-factor for the assay should be calculated to ensure it is a high-quality screen (Z' > 0.5).

-

Conclusion

Chaetomellic acid B provides a classic example of a natural product inhibitor that leverages substrate mimicry to achieve potent and selective inhibition of a key therapeutic target. Its mechanism as a competitive inhibitor of FPP binding to farnesyltransferase is well-understood at the molecular level. The study of its downstream effects has broadened our understanding of FTase biology, highlighting a complex network of cellular responses that extend beyond simple Ras inhibition. The methodologies outlined herein provide a reliable framework for researchers to investigate and characterize novel FTase inhibitors, contributing to the ongoing development of targeted therapies for cancer and other diseases.

References

-

An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

-

Lingham, R. B., et al. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology, 40(2-3), 370-4. Retrieved March 3, 2026, from [Link]

-

Moorthy, N. S. H. N., Karthikeyan, C., & Manivannan, E. (2014). Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors. Sciforum. Retrieved March 3, 2026, from [Link]

-

Singh, S. B., et al. (2000). Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues. Bioorganic & Medicinal Chemistry, 8(3), 571-80. Retrieved March 3, 2026, from [Link]

-

Du, W., et al. (1999). Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB. Molecular and Cellular Biology, 19(3), 1831-40. Retrieved March 3, 2026, from [Link]

-

Rowinsky, E. K., et al. (1999). Ras Protein Farnesyltransferase: A Strategic Target for Anticancer Therapeutic Development. Journal of Clinical Oncology, 17(11), 3631-3652. Retrieved March 3, 2026, from [Link]

-

Mechelke, M. F., Webb, J. C., & Johnson, J. L. (2004). The Design and Synthesis of Novel Chaetomellic Acid A Analogues. Journal of the Minnesota Academy of Science, 68(1). Retrieved March 3, 2026, from [Link]

-

Farnesyltransferase. (n.d.). BioAssay Systems. Retrieved March 3, 2026, from [Link]

-

van der Hoeven, J. J. M., et al. (2005). Development of farnesyl transferase inhibitors: a review. British Journal of Cancer, 93(8), 847-51. Retrieved March 3, 2026, from [Link]

-

Tamanoi, F., et al. (2001). Protein farnesylation in mammalian cells: effects of farnesyltransferase inhibitors on cancer cells. Cellular and Molecular Life Sciences, 58(11), 1636-49. Retrieved March 3, 2026, from [Link]

-

Bellesia, F., et al. (2012). Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor. Tetrahedron, 68(38), 7888-7895. Retrieved March 3, 2026, from [Link]

-

Farnesyltransferase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved March 3, 2026, from [Link]

-

What are Ftase inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved March 3, 2026, from [Link]

-

Farnesyltransferase Activity Assay Kit (CAT#: Z01MM2-JL185). (n.d.). Creative Biolabs. Retrieved March 3, 2026, from [Link]

-

Moorthy, N. S. H. N., et al. (2013). Farnesyltransferase Inhibitors: A Comprehensive Review Based on Quantitative Structural Analysis. Current Medicinal Chemistry, 20(38), 4888-4923. Retrieved March 3, 2026, from [Link]

-

CD Farnesyltransferase Activity Assay Kit. (n.d.). CD Biosynsis. Retrieved March 3, 2026, from [Link]

-

Adjei, A. A. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(12), 4337-43. Retrieved March 3, 2026, from [Link]

-

Varela, I., et al. (2008). A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model. Proceedings of the National Academy of Sciences, 105(34), 12391-6. Retrieved March 3, 2026, from [Link]

-

Prendergast, G. C., et al. (1994). Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton. Molecular and Cellular Biology, 14(6), 3804-17. Retrieved March 3, 2026, from [Link]

-

Rowinsky, E. K., et al. (1999). Ras protein farnesyltransferase: a strategic target for anticancer therapeutic development. Journal of Clinical Oncology, 17(11), 3631-52. Retrieved March 3, 2026, from [Link]

-

Wang, Y., et al. (2018). New tricks for human farnesyltransferase inhibitor: cancer and beyond. MedChemComm, 9(4), 601-609. Retrieved March 3, 2026, from [Link]

-

Gibbs, J. B., et al. (1995). Farnesyltransferase inhibitors and anti-Ras therapy. Breast Cancer Research and Treatment, 34(3), 201-6. Retrieved March 3, 2026, from [Link]

-

Ras pathway activation and signaling and the role of farnesyltransferase inhibitors. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

Sources

- 1. ascopubs.org [ascopubs.org]

- 2. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein farnesylation in mammalian cells: effects of farnesyltransferase inhibitors on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 17. pnas.org [pnas.org]

- 18. bioassaysys.com [bioassaysys.com]

- 19. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

An In-depth Technical Guide to Chaetomellic Acid B-d3: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetomellic acid B is a natural product isolated from fungi of the Chaetomella genus. It has garnered significant interest in the scientific community for its potent and specific inhibitory activity against farnesyl-protein transferase (FPTase). This enzyme plays a crucial role in the post-translational modification of various cellular proteins, including the Ras family of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FPTase a compelling target for therapeutic intervention.

This guide focuses on Chaetomellic acid B-d3, a deuterated analog of Chaetomellic acid B. The incorporation of three deuterium atoms (d3) makes this compound an invaluable tool for researchers, particularly as an internal standard in quantitative mass spectrometry-based assays. Its use allows for precise and accurate quantification of the non-deuterated Chaetomellic acid B in complex biological matrices, facilitating pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive overview of the known physical and chemical properties of Chaetomellic acid B and its deuterated form, detailed experimental protocols for its use, and an exploration of its biological context and mechanism of action.

Part 1: Core Physicochemical Properties

While a specific manufacturer's data sheet for Chaetomellic acid B-d3 is not publicly available, its physical and chemical properties can be largely inferred from its non-deuterated counterpart, Chaetomellic acid B.

Structural Information

| Property | Value | Source |

| Chemical Name | (Z)-2-[(Z)-hexadec-7-enyl]-3-methylbut-2-enedioic acid-d3 | Inferred |

| Molecular Formula | C₂₁H₃₃D₃O₄ | Inferred |

| Molecular Weight | Approximately 355.5 g/mol | Inferred |

Note: The molecular weight is estimated by adding the mass of three deuterium atoms and subtracting the mass of three hydrogen atoms from the molecular weight of Chaetomellic acid B (352.5 g/mol ).

Solubility and Stability

Based on the properties of similar fatty acid-like molecules, Chaetomellic acid B-d3 is expected to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions is likely to be limited. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light and moisture. In solution, it should be stored at -80°C to minimize degradation.

Part 2: Biological Activity and Mechanism of Action

Inhibition of Farnesyl-Protein Transferase

Chaetomellic acid B is a reversible inhibitor of farnesyl-protein transferase (FPTase).[1] FPTase catalyzes the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This farnesylation is a critical post-translational modification that facilitates the anchoring of these proteins to the cell membrane, a prerequisite for their biological activity.

The primary targets of FPTase are the Ras family of proteins (H-Ras, N-Ras, and K-Ras).[1][2] Ras proteins are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. When activated, Ras proteins trigger downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which promote cell proliferation and survival.[3][4][5]

By inhibiting FPTase, Chaetomellic acid B prevents the farnesylation and subsequent membrane localization of Ras proteins.[6] This disruption of Ras signaling can lead to the inhibition of cell growth and the induction of apoptosis (programmed cell death), making FPTase inhibitors like Chaetomellic acid B attractive candidates for cancer therapy.[2][7]

Signaling Pathway

The inhibition of FPTase by Chaetomellic acid B primarily impacts the Ras signaling pathway. The following diagram illustrates the central role of Ras and the effect of FPTase inhibition.

Caption: Inhibition of the Ras signaling pathway by Chaetomellic Acid B-d3.

Part 3: Experimental Protocols

Application as an Internal Standard in LC-MS/MS

The primary application of Chaetomellic acid B-d3 is as an internal standard for the accurate quantification of Chaetomellic acid B in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization efficiency, correcting for variations during sample preparation and analysis.

Workflow for Quantification of Chaetomellic Acid B using Chaetomellic Acid B-d3 as an Internal Standard:

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Step-by-Step Methodology:

-

Sample Preparation:

-

To a biological sample (e.g., 100 µL of plasma), add a known amount of Chaetomellic acid B-d3 (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Extraction:

-

The supernatant can be directly analyzed, or a further liquid-liquid or solid-phase extraction can be performed to concentrate the analyte and remove interfering matrix components.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Chaetomellic acid B and Chaetomellic acid B-d3 need to be determined empirically.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards containing known concentrations of Chaetomellic acid B and a fixed concentration of Chaetomellic acid B-d3.

-

The concentration of Chaetomellic acid B in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Farnesyltransferase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of Chaetomellic acid B-d3 on FPTase. The assay measures the transfer of a farnesyl group to a fluorescently labeled peptide substrate.

Materials:

-

Recombinant human FPTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Chaetomellic acid B-d3 stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Workflow for FPTase Inhibition Assay:

Caption: Workflow for a fluorescence-based FPTase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a working solution of FPTase in Assay Buffer.

-

Prepare a 2X substrate mix containing FPP and the dansylated peptide in Assay Buffer.

-

Perform serial dilutions of the Chaetomellic acid B-d3 stock solution in Assay Buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add 25 µL of the diluted Chaetomellic acid B-d3 or DMSO for the control wells.

-

Add 25 µL of the FPTase working solution to all wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the 2X substrate mix to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 550 nm) kinetically over 30-60 minutes.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

Chaetomellic acid B-d3 is a valuable research tool for studying the inhibition of farnesyl-protein transferase and its downstream effects on cell signaling. Its primary utility as an internal standard enables robust and accurate quantification of Chaetomellic acid B, which is essential for advancing our understanding of this potent FPTase inhibitor and its potential therapeutic applications. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers to effectively utilize Chaetomellic acid B-d3 in their studies.

References

-

Farnesyltransferase inhibitor. (2023, November 28). In Wikipedia. [Link]

- Cox, A. D., & Der, C. J. (2000). Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects. Seminars in Cancer Biology, 10(6), 459-468.

- Singh, S. B., Zink, D. L., Liesch, J. M., Goetz, M. A., Jenkins, R. G., Nallin-Omstead, M., ... & Lingham, R. B. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied microbiology and biotechnology, 40(2-3), 370-374.

- St-Germain, J. R., Taylor, M. R. G., & Zhang, J. (2020). Pumping the brakes on RAS – negative regulators and death effectors of RAS. Journal of Cell Science, 133(3), jcs238249.

-

McCormick, F. (2014, October 22). What Do We Mean By "RAS Pathway"? Frederick National Laboratory for Cancer Research. [Link]

- Adjei, A. A. (2005). Development of farnesyl transferase inhibitors: a review. Current cancer drug targets, 5(6), 461-468.

-

AnyGenes. (n.d.). RAS-MAPK Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of farnesyltransferase by farnesyltransferase inhibitors (FTIs). [Link]

-

ResearchGate. (n.d.). Schematic diagram of the RAS signaling pathway. [Link]

-

Taylor & Francis. (n.d.). Ras protein – Knowledge and References. Retrieved from [Link]

- Stephen, A. G., Esposito, D., Bagni, R. K., & McCormick, F. (2014). The Ins and Outs of RAS Effector Complexes.

- Al-Mulla, F., & Bitar, M. S. (2021). Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy. International journal of molecular sciences, 22(24), 13483.

-

ResearchGate. (n.d.). Ras downstream effectors and pathways participating in the regulation.... [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Elucidation and Isotopic Validation of Chaetomellic Acid B-d3

Document Control:

-

Subject: Chaetomellic Acid B-d3 (Internal Standard / Mechanistic Probe)

-

Chemical Definition: (Z)-2-(trideuteromethyl)-3-tetradecylbut-2-enedioic acid

-

Target Audience: Medicinal Chemists, DMPK Scientists, Analytical Leads

Executive Summary

Chaetomellic Acid B (CAB) is a potent, specific inhibitor of farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of Ras oncogenes. As drug development programs utilize CAB analogues for oncology targets, the requirement for stable isotope-labeled standards (SIL-IS) becomes paramount for precise LC-MS/MS quantification in pharmacokinetic (PK) studies.

This guide details the structural elucidation of Chaetomellic Acid B-d3 , where the C-2 methyl group is isotopically labeled (

Part 1: Chemical Identity & Synthetic Logic

To elucidate the structure, we must first establish the baseline identity of the parent molecule and the logic of the deuterated analog.

The Parent vs. The Analog

Chaetomellic Acid A is the naturally occurring anhydride. Chaetomellic Acid B is the dicarboxylic acid form, which is the bioactive species in aqueous physiological conditions.

| Feature | Chaetomellic Acid B (Parent) | Chaetomellic Acid B-d3 (Target) |

| Formula | ||

| MW | 326.47 g/mol | 329.49 g/mol |

| Core Structure | (Z)-2-methyl-3-tetradecylbut-2-enedioic acid | (Z)-2-(trideuteromethyl )-3-tetradecylbut-2-enedioic acid |

| Key Label |

Synthetic Rationale (Causality)

The deuterium label is engineered at the C-2 methyl group rather than the alkyl chain.

-

Spectral Clarity: The C-2 methyl appears as a distinct singlet (~2.0 ppm) in the parent 1H NMR. Its disappearance is a binary pass/fail check for labeling.

-

Metabolic Stability: The allylic methyl position is less prone to rapid metabolic exchange compared to acidic protons, ensuring the label remains intact during PK studies.

Part 2: Mass Spectrometry (HRMS) Validation

The first tier of elucidation is confirming the mass shift (

ESI-Negative Mode Protocol

Since CAB-d3 is a dicarboxylic acid, negative electrospray ionization (ESI-) is the requisite mode. Positive mode often yields poor sensitivity due to the lack of basic nitrogen centers.

Protocol:

-

Solvent: Acetonitrile:Water (80:20) with 10mM Ammonium Acetate (buffers the pH to ensure deprotonation).

-

Infusion: Direct infusion at 5

L/min. -

Target Ion: Monitor

.

Data Interpretation[2][3]

-

Parent (CAB): Theoretical

= m/z 325.23. -

Labeled (CAB-d3): Theoretical

= m/z 328.25.

Acceptance Criteria:

-

The abundance of the m/z 325 (d0) isotope peak must be < 0.5% relative to the m/z 328 peak to ensure isotopic purity > 99.5%.

-

Fragmentation: MS/MS of m/z 328 should yield a product ion corresponding to

, confirming the dicarboxylic acid functionality.

Part 3: NMR Spectroscopy (The Elucidation Core)

This is the definitive step. Mass spectrometry confirms the presence of deuterium; NMR confirms its location (Regiochemistry).

1H NMR: The "Disappearing Singlet" Test

In the parent Chaetomellic Acid B, the C-2 methyl group is attached to a tetrasubstituted double bond. It appears as a sharp singlet because there are no vicinal protons to split it.

-

Solvent: Methanol-

( -

Observation:

-

Parent: Singlet at

2.05 ppm (3H). -

CAB-d3: This signal must be absent .

-

Validation: The integration of the terminal methyl of the tetradecyl chain (

0.88 ppm) is set to 3H. If the signal at 2.05 ppm integrates to < 0.05H, the labeling is successful.

-

13C NMR: Carbon-Deuterium Coupling

This provides positive confirmation of the

-

Theory: Deuterium (

) has a spin of 1. A carbon attached to three deuteriums will split into a septet ( -

Observation:

-

Parent: Signal at

~15.0 ppm is a sharp singlet. -

CAB-d3: Signal at

~14.5 ppm appears as a weak septet with a coupling constant -

Isotope Shift: Expect a slight upfield shift (

ppm) due to the heavier isotope effect.

-

2D NMR (HMBC): Verifying the Scaffold

To ensure the synthesis conditions didn't isomerize the double bond or decarboxylate the core, Heteronuclear Multiple Bond Correlation (HMBC) is used.

-

Logic: We look for correlations from the tetradecyl methylene protons (

-position) to the quaternary olefinic carbons. -

Key Correlation: The allylic methylene protons of the long chain (

~2.3 ppm) should show a correlation to both olefinic carbons (

Part 4: Visualization of the Elucidation Workflow

The following diagram outlines the logical flow from synthesis to final release, ensuring a self-validating loop.

Caption: Logical workflow for the structural validation of Chaetomellic Acid B-d3, prioritizing mass confirmation followed by regiochemical verification via NMR.

Part 5: Summary of Spectral Data

The following table synthesizes the expected data for the researcher to compare against their experimental results.

| Position | Moiety | 1H Shift ( | Multiplicity | 13C Shift ( | Notes |

| C-1, C-4 | Carboxyls | ~11.0 (br) | Singlet | 170.0 - 174.0 | Broad in 1H due to exchange. |

| C-2 | Olefinic (Quat) | - | - | 140.5 | Quaternary. |

| C-3 | Olefinic (Quat) | - | - | 144.2 | Quaternary. |

| C-2-Me | Methyl (Label) | ABSENT | - | 14.5 | Septet ( |

| C-1' | Allylic | 2.35 | Triplet | 34.0 | Key HMBC correlation point. |

| Chain | Bulk | 1.25 | Multiplet | 29.0 - 32.0 | Characteristic lipid envelope. |

| Term | Terminal | 0.88 | Triplet | 14.1 | Integration Reference (3H). |

References

-

Singh, S. B., et al. (1993). "Chaetomellic acids A and B. Isolation, structure elucidation, and synthesis." Bioorganic & Medicinal Chemistry Letters, 3(11), 2471-2476.

-

Gibbs, J. B., et al. (1993). "Chaetomellic acid A: a potent and specific inhibitor of farnesyl-protein transferase." The Journal of Biological Chemistry, 268, 7617-7620.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text for NMR coupling constants and isotope effects).

-

Lyles, R. H., et al. (2001). "Stability of dicarboxylic acids in biological matrices." Journal of Pharmaceutical and Biomedical Analysis. (Context for stability of acid metabolites).

Chaetomellic Acid B from Chaetomella acutiseta: A Technical Guide to Fermentation, Isolation, and FPTase Inhibition

Executive Summary

Chaetomella acutiseta is a coelomycete fungus recognized for producing a unique class of alkyl dicarboxylic acids, most notably chaetomellic acids A and B. First isolated in 1993, these compounds were identified as potent, reversible, and highly specific inhibitors of farnesyl-protein transferase (FPTase)[1]. The discovery of Chaetomellic Acid B (CAB) provided a critical pharmacological tool for oncology and metabolic research. FPTase is the enzyme responsible for the post-translational farnesylation of Ras proteins—a mandatory lipid modification required for their membrane localization and subsequent oncogenic or oxidative signaling[2]. This whitepaper provides an in-depth technical synthesis of the mechanism of action, upstream fermentation, downstream isolation, and preclinical profiling of Chaetomellic Acid B.

Biological Significance & Mechanism of Action

Ras proteins (including Ha-Ras, Ki-Ras, and N-Ras) function as molecular switches that regulate cell growth and differentiation. To become biologically active, they must anchor to the inner leaflet of the plasma membrane. This is achieved via a post-translational modification where FPTase catalyzes the transfer of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to the C-terminal cysteine residue of the Ras protein[3].

Chaetomellic Acid B is structurally characterized as (Z)-2-((Z)-hexadec-7-enyl)-3-methyl-but-2-enedioic acid[4]. Its long C16 alkyl tail and dicarboxylic acid head allow it to act as a non-phosphorus FPP mimic. By competing directly with FPP for the FPTase active site, CAB prevents Ras farnesylation[5]. Molecular docking and dynamics simulations reveal that CAB interacts with key residues in the FPTase binding pocket. Specifically, LeuB96 interacts with CAB via solvent-exposed surface interactions, while TyrB300 and TyrB361 stabilize the enzyme-inhibitor complex via side-chain acceptor interactions[6].

Mechanism of FPTase inhibition by Chaetomellic Acid B blocking Ras farnesylation.

Physicochemical & Pharmacokinetic Profiling

The structural topology of CAB dictates its behavior both in vitro and during purification. The table below summarizes the core quantitative data associated with the molecule.

| Property | Value | Scientific Context |

| Molecular Formula | C21H36O4 | Alkyl dicarboxylic acid[4]. |

| Molecular Weight | 352.5 g/mol | Computed standard weight[4]. |

| FPTase IC50 | ~185 nM | Highly potent FPTase inhibition (compared to 55 nM for Chaetomellic Acid A)[6]. |

| LogP | > 5.5 | Highly lipophilic due to the C16 unsaturated alkyl chain[6]. |

| Target Selectivity | FPTase Specific | Does not inhibit geranylgeranyl transferase type 1 or squalene synthase[1]. |

Upstream Bioprocessing: Submerged Fermentation

The production of CAB is highly dependent on nutrient availability and metabolic stress during the submerged fermentation of C. acutiseta.

Causality of Media Selection: Glucose provides a rapid carbon source for initial biomass accumulation. However, the inclusion of potato infusion is critical; it supplies complex carbohydrates and essential trace minerals that act as metabolic elicitors, shifting the fungal metabolism from primary growth to the secondary biosynthesis of dicarboxylic acids. Maintaining a highly aerated environment via orbital agitation ensures optimal fungal respiration and metabolite secretion[7].

Protocol 1: Submerged Fermentation Workflow

-

Inoculum Preparation: Cultivate C. acutiseta on potato dextrose agar (PDA) slants for 7 days at 25°C until sporulation is clearly visible.

-

Seed Culture: Transfer spores into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (20 g/L glucose, 10 g/L yeast extract). Incubate on a rotary shaker at 150 rpm and 25°C for 48 hours to generate a robust vegetative mycelial mass.

-

Production Fermentation: Inoculate 5% (v/v) of the active seed culture into a production medium consisting of 30 g/L glucose and 50% (v/v) potato infusion[7].

-

Incubation & Validation: Maintain the fermentation in a rotary shaker at 100 rpm at room temperature (approx. 25°C) for 14 days[7]. Self-Validation: Monitor the broth daily after day 10 using micro-aliquot TLC to confirm the plateau of CAB accumulation before harvesting.

Downstream Processing: Extraction and Isolation

Because CAB is an alkyl dicarboxylic acid, its isolation relies on exploiting its pH-dependent solubility and extreme lipophilicity.

Causality of Extraction Chemistry: At a neutral pH, CAB exists as a dianion, making it water-soluble. By adjusting the fermentation broth to an acidic pH (pH 3.0), the dicarboxylic acid groups are protonated. This renders the molecule highly non-polar, driving its partition into organic solvents like ethyl acetate. Subsequent silica gel chromatography separates CAB from other lipid-like fungal metabolites based on subtle differences in alkyl chain length and double-bond geometry[8].

Protocol 2: Extraction and Purification Workflow

-

Broth Clarification: Centrifuge the 14-day fermentation broth at 4,000 x g for 20 minutes to separate the fungal mycelia from the metabolite-rich culture filtrate.

-

Acidification: Adjust the pH of the cell-free supernatant to 3.0 using 1M HCl. Self-Validation: Ensure pH stabilization for 15 minutes to guarantee complete protonation of the carboxylate groups.

-

Solvent Extraction: Partition the acidified filtrate with an equal volume of ethyl acetate (EtOAc) three times. Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4) to remove residual water.

-

Concentration: Evaporate the solvent under reduced pressure (rotary evaporation at 35°C) to yield a crude organic extract.

-

Silica Gel Chromatography: Load the crude extract onto a silica gel 60 column. Elute using a step gradient of hexane and ethyl acetate (starting at 90:10 and moving to 70:30).

-

Final Purification: Pool fractions containing chaetomellic acids (verified via TLC) and subject them to preparative HPLC using a C18 reverse-phase column. This step resolves Chaetomellic Acid B from Chaetomellic Acid A, achieving >95% purity suitable for bioassays.

Step-by-step downstream isolation workflow for Chaetomellic Acid B from fermentation broth.

Preclinical Applications: Oncology and Renal Oxidative Stress

Beyond its potential as an anti-cancer chemotherapeutic agent targeting mutant Ras-driven tumors, CAB has shown significant promise in mitigating oxidative stress. The Ha-Ras isoform is known to increase intracellular reactive oxygen species (ROS) via the upregulation of plasma membrane NADPH oxidase, which transfers electrons to molecular oxygen to produce superoxide anions[3].

By selectively inhibiting Ha-Ras farnesylation, chaetomellic acids have been demonstrated to significantly decrease oxidative stress-induced apoptosis in human renal proximal tubular cells and human umbilical vein endothelial cells. In preclinical rat models of renal mass reduction (RMR), chronic administration of chaetomellic acids successfully modulated oxidative injury, offering a novel therapeutic avenue for chronic kidney disease (CKD)[3].

References

-

Lingham, R. B., et al. "Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase." Applied Microbiology and Biotechnology, 1993.

-

"The Design and Synthesis of Novel Chaetomellic Acid A Analogues." Journal of Undergraduate Chemistry Research, 2005.

-

"Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues." Bioorganic & Medicinal Chemistry, 2000.

-

Moorthy, N. S. H. N., et al. "Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors." Sciforum, 2013.

-

"Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor." European Journal of Medicinal Chemistry, 2014.

-

"The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction." PubMed Central (PMC), 2016.

-

"Chaetomellic Acid B | C21H36O4 | CID 44332383." PubChem, National Institutes of Health.

-

"Anti-mycobacterium activity from culture filtrates obtained from the dematiaceous fungus C10." International Scholars Journals, 2010.

Sources

- 1. Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 3. The Effects of Long-Term Chaetomellic Acid A Administration on Renal Function and Oxidative Stress in a Rat Model of Renal Mass Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chaetomellic Acid B | C21H36O4 | CID 44332383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient syntheses, human and yeast farnesyl-protein transferase inhibitory activities of chaetomellic acids and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 8. Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Chaetomellic Acid B: A Fungal Metabolite for Probing Ras-Dependent Oncogenic Signaling

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of Chaetomellic acid B, a natural product inhibitor of farnesyl-protein transferase (FPTase). We delve into its core mechanism of action, the profound implications of FPTase inhibition on the Ras/MAPK signaling pathway, and its potential as a tool compound in cancer cell line studies. This document is designed for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols to empower the scientific community to investigate its efficacy and mechanism. We emphasize the causality behind experimental design and provide self-validating workflows to ensure robust and reproducible data generation.

Introduction: Targeting a Critical Oncogenic Modification

Cancer progression is often driven by mutations in key signaling proteins. Among the most frequently mutated oncogenes is the Ras family of small GTPases, which are implicated in over 30% of all human cancers.[1] The biological activity of Ras proteins is critically dependent on a series of post-translational modifications, the first and most crucial of which is farnesylation—the attachment of a 15-carbon farnesyl isoprenoid group to the C-terminal CAAX motif. This modification is catalyzed by the enzyme farnesyl-protein transferase (FPTase) and is essential for anchoring Ras to the plasma membrane, where it can engage with downstream effectors.[2]

Chaetomellic acid B, a metabolite isolated from fungi such as Chaetomella acutiseta, has been identified as a specific and reversible inhibitor of FPTase.[2][3] By mimicking the enzyme's natural substrate, farnesyl diphosphate (FPP), it competitively blocks the farnesylation of Ras and other proteins.[3] This action makes Chaetomellic acid B a valuable chemical probe for dissecting Ras-dependent signaling pathways and exploring FPTase inhibition as a therapeutic strategy in cancer research.

Core Mechanism: Interruption of the Ras Farnesylation Cycle

The primary molecular target of Chaetomellic acid B is FPTase. Its inhibitory action is both potent and specific. Studies have shown that Chaetomellic acids A and B are specific inhibitors of FPTase and do not significantly inhibit geranylgeranyl transferase type 1 (GGTase-1) at similar concentrations, highlighting their selectivity.[2][3]

The mechanism is understood to be a reversible, competitive inhibition where Chaetomellic acid B occupies the FPP-binding site on the FPTase enzyme.[3] This prevents the transfer of the farnesyl group to the cysteine residue within the CAAX motif of a substrate protein like Ras. Without this lipid anchor, Ras cannot localize to the inner leaflet of the plasma membrane, rendering it incapable of activation and downstream signaling.[4] This effectively shuts down the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a central pathway controlling cell proliferation, survival, and differentiation.[1]

Caption: Inhibition of the Ras signaling pathway by Chaetomellic acid B.

Quantitative Efficacy of Chaetomellic Acid B

The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). For Chaetomellic acid B, the inhibitory activity has been determined primarily in enzymatic assays against the isolated FPTase enzyme. It is crucial to distinguish this from whole-cell cytotoxicity, which would be determined using the protocols outlined in the next section.

| Compound | Target | IC50 Value | Source |

| Chaetomellic acid B | Farnesyl-Protein Transferase (Enzyme) | 185 nM | [2][5] |

| Chaetomellic acid A | Farnesyl-Protein Transferase (Enzyme) | 55 nM | [2][5] |

Note: The lower IC50 value indicates higher potency in the enzymatic assay. While Chaetomellic acid A is more potent against the isolated enzyme, it has been reported to be inactive in whole cells, a critical consideration for experimental design.[4] The cell permeability and activity of Chaetomellic acid B require empirical determination in your specific cancer cell line models.

Experimental Protocols for In-Vitro Characterization

To rigorously evaluate the role of Chaetomellic acid B in cancer cell lines, a series of well-controlled experiments are necessary. The following protocols are presented as self-validating systems, with built-in controls and clear endpoints.

Protocol 1: Determining Cytotoxicity (IC50) with an SRB Assay

Objective: To quantify the dose-dependent cytotoxic effect of Chaetomellic acid B on a chosen cancer cell line and determine its IC50 value.

Causality: The Sulforhodamine B (SRB) assay measures total cellular protein content, which serves as a proxy for cell number. A reduction in protein content following treatment reflects either cell death or inhibition of proliferation. This assay is robust, reproducible, and less prone to artifacts from metabolic changes compared to tetrazolium-based assays.

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and resumption of logarithmic growth.

-

Compound Preparation: Prepare a 2X stock concentration series of Chaetomellic acid B in culture medium. A typical range might be from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the appropriate 2X compound dilution to each well (in triplicate). Add 100 µL of medium with vehicle to control wells.

-

Incubation: Incubate the plate for a period corresponding to several cell doubling times (typically 48-72 hours).

-

Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with deionized water and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 540 nm on a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis of Pathway Inhibition and Apoptosis

Objective: To provide direct molecular evidence that Chaetomellic acid B inhibits the Ras/MAPK pathway and induces apoptosis.

Causality: This protocol directly interrogates the molecular state of the cell. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK confirms on-target pathway inhibition. An increase in cleaved PARP and cleaved Caspase-3, alongside a shift in the Bax/Bcl-2 ratio, provides definitive evidence of apoptosis induction.[6][7]

Caption: Standardized workflow for Western Blot analysis.

Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with Chaetomellic acid B at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 hours). Include an untreated or vehicle control.

-

Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Denature 20-30 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Pathway Markers: p-ERK, total ERK, p-Akt, total Akt.

-

Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

-

Loading Control: β-actin or GAPDH.

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

-

Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if Chaetomellic acid B induces arrest at a specific phase of the cell cycle.

Causality: FPTase inhibition can disrupt the progression through cell cycle checkpoints. By staining DNA with a stoichiometric dye like Propidium Iodide (PI), we can quantify the DNA content of individual cells.[8] An accumulation of cells in G0/G1, S, or G2/M phases relative to a control population indicates cell cycle arrest.[9]

Methodology:

-

Treatment: Culture cells in 6-well plates and treat with Chaetomellic acid B (e.g., at IC50 concentration) for 24-48 hours. Include a vehicle control.

-

Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge to pellet the cells.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C for longer periods).

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Rationale: RNase A is critical to degrade cellular RNA, which PI can also bind to, ensuring that the fluorescence signal is directly proportional to DNA content only.[8]

-

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.

-

Analysis: Gate on the single-cell population to exclude doublets. Generate a DNA content histogram and use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for a significant increase in one phase compared to the control.

Conclusion and Future Perspectives

Chaetomellic acid B serves as a specific and valuable tool for investigating the consequences of FPTase inhibition in cancer cell biology. Its well-defined mechanism of action—the disruption of Ras farnesylation—provides a clear hypothesis to test in Ras-mutant or Ras-dependent cancer cell lines. The protocols detailed in this guide provide a robust framework for determining its cytotoxic potential, confirming its on-target molecular effects, and characterizing its impact on fundamental cellular processes like apoptosis and cell cycle progression.

While a powerful research tool, the therapeutic potential of Chaetomellic acid B itself may be limited. Future research should focus on using it as a lead compound for the development of novel FPTase inhibitors with improved pharmacological properties. Furthermore, exploring its efficacy in combination with other targeted agents or conventional chemotherapy could reveal synergistic interactions that overcome drug resistance mechanisms.

References

-

Wikipedia. (n.d.). Farnesyltransferase inhibitor. Retrieved from google_search_tool:[4]

-

Moorthy, N.S.H.N., Karthikeyan, C., & Manivannan, E. (n.d.). Binding Mode Analysis of Chaetomellic Acids (A and B) as Farnesyl Transferase Inhibitors. Sciforum. Retrieved from google_search_tool:[5]

-

Singh, S. B., Zink, D. L., Liesch, J. M., Goetz, M. A., Jenkins, R. G., Nallin-Omstead, M., Silverman, K. C., & Lingham, R. B. (1993). Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase. Applied Microbiology and Biotechnology, 40(2-3), 370–374. Retrieved from [Link]3]

-

Abcam. (n.d.). Chaetomellic acid A, farnesyltransferase inhibitor (CAS 148796-51-4). Retrieved from google_search_tool:

-

Li, Y., Chen, Y., & Wu, Y. (2022). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139–2150. Retrieved from [Link]2]

-

Flow Cytometry Core Facility, University of Virginia. (n.d.). Cell Cycle Analysis. Retrieved from google_search_tool:[9]

-

Ahn, J. I., Kim, D. S., & Lee, C. (2005). Acetyl-11-keto-β-Boswellic Acid Suppresses Invasion of Pancreatic Cancer Cells Through The Downregulation of CXCR4 Chemokine Receptor Expression. Planta Medica, 71(12), 1104-1108. Retrieved from [Link]]

-

Cuevas-Navarro, A., & Donoghue, D. J. (2021). Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers. Cancers, 13(20), 5122. Retrieved from [Link]1]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from google_search_tool:[10]

-

Purushothaman, A., Das, S., Jaganathan, B. G., & Mandal, M. (2011). Curcumin Suppressed Anti-apoptotic Signals and Activated Cysteine Proteases for Apoptosis in Human Malignant Glioblastoma U87MG Cells. Journal of Neuro-Oncology, 103(2), 223-234. Retrieved from [Link]6]

-

BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. Retrieved from google_search_tool:[11]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chaetomella acutiseta produces chaetomellic acids A and B which are reversible inhibitors of farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. bdbiosciences.com [bdbiosciences.com]

Pharmacokinetics and metabolism of Chaetomellic acid B

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Chaetomellic Acid B